1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide
Description
1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide is a symmetrical cyanine dye characterized by two quinolinium moieties linked via conjugated ethenyl bridges. Key structural features include:
- Ethyl substituents on both quinolinium nitrogen atoms.
- A methoxy-substituted cyclohexenyl group integrated into the conjugated system.
- An iodide counterion for charge balance.
This compound’s extended conjugation and methoxy group likely enhance its photophysical properties, such as absorption/emission wavelengths, compared to simpler cyanine dyes .
Properties
Molecular Formula |
C33H35IN2O |
|---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
(2E)-1-ethyl-2-[(2E)-2-[3-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-2-methoxycyclohex-2-en-1-ylidene]ethylidene]quinoline;iodide |
InChI |
InChI=1S/C33H35N2O.HI/c1-4-34-29(21-17-25-11-6-8-15-31(25)34)23-19-27-13-10-14-28(33(27)36-3)20-24-30-22-18-26-12-7-9-16-32(26)35(30)5-2;/h6-9,11-12,15-24H,4-5,10,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
POTBXVZBIBHMBV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C=C/2\CCCC(=C2OC)/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC)/C=CC5=CC=CC=C51.[I-] |
Canonical SMILES |
CCN1C(=CC=C2CCCC(=C2OC)C=CC3=[N+](C4=CC=CC=C4C=C3)CC)C=CC5=CC=CC=C51.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
1-Ethyl-2-[(1-ethyl-2-quinolinylidene)methyl]quinolinium iodide
- Structure : Simpler cyanine dye with a single methylene bridge instead of ethenyl groups.
- Properties : Shorter conjugation length results in a blue-shifted absorption (e.g., 11.45 rate constant, likely correlating to lower λmax compared to the target compound) .
- Applications : Used in fluorescence labeling due to moderate stability.
Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride
- Structure : Features a propenyl bridge and chloride counterion.
- Key Differences :
- Chloride vs. iodide : Lower solubility in polar solvents but reduced molecular weight.
- Propenyl bridge : Extended conjugation compared to methylene but shorter than the target’s cyclohexenyl-ethenyl system.
- Applications: Historical use as a biological stain (e.g., pinacyanol chloride) .
1-Ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]quinolinium iodide
- Structure: Replaces quinolinylidene with benzoxazolylidene.
- Impact : Benzoxazole’s electron-withdrawing nature reduces π-electron density, leading to hypsochromic shifts in absorption spectra compared to the target compound .
Photophysical and Chemical Properties
*Absorption data inferred from rate constants and structural analogs .
Key Observations:
- Iodide counterions generally enhance solubility in polar aprotic solvents compared to chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
